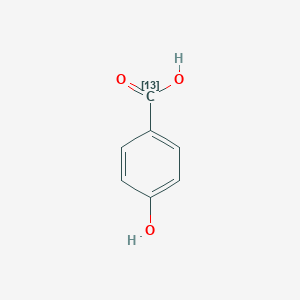

4-Hydroxybenzoic acid-13C

Cat. No. B137942

Key on ui cas rn:

146672-02-8

M. Wt: 139.11 g/mol

InChI Key: FJKROLUGYXJWQN-CDYZYAPPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08637630B2

Procedure details

Polymerization was carried out in the same way as Example 1, except that (A) preparing materials were changed to 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride, and (B) a mixture of 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride at a molar ratio of 1.05:1:2:4.1 in which 4,4′-dihydroxybiphenyl was excess by 5 mol % was prepared in a reactor vessel, thereby producing a thermoplastic resin in which 4-hydroxybenzoic acid was copolymerized with the resin of Example 1. A molecular structure, sealed end groups, and a sealing rate of ends are shown in Table 2, and changes in number average molecular mass and thermal conductivity before and after melting are shown in Table 3.

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4-hydroxybenzoic acid, acetic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( B )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

4-hydroxybenzoic acid, acetic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[OH:1]C1C=CC(C2C=CC(O)=CC=2)=CC=1.C(O)(=O)CCCC[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27]>>[OH:1][C:22]1[CH:21]=[CH:20][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1

|

Inputs

Step One

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C1=CC=C(C=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC(=O)O)(=O)O

|

Step Four

[Compound]

|

Name

|

4-hydroxybenzoic acid, acetic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( B )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC(=O)O)(=O)O

|

[Compound]

|

Name

|

4-hydroxybenzoic acid, acetic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a reactor vessel

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08637630B2

Procedure details

Polymerization was carried out in the same way as Example 1, except that (A) preparing materials were changed to 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride, and (B) a mixture of 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride at a molar ratio of 1.05:1:2:4.1 in which 4,4′-dihydroxybiphenyl was excess by 5 mol % was prepared in a reactor vessel, thereby producing a thermoplastic resin in which 4-hydroxybenzoic acid was copolymerized with the resin of Example 1. A molecular structure, sealed end groups, and a sealing rate of ends are shown in Table 2, and changes in number average molecular mass and thermal conductivity before and after melting are shown in Table 3.

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4-hydroxybenzoic acid, acetic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( B )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

4-hydroxybenzoic acid, acetic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[OH:1]C1C=CC(C2C=CC(O)=CC=2)=CC=1.C(O)(=O)CCCC[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27]>>[OH:1][C:22]1[CH:21]=[CH:20][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1

|

Inputs

Step One

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C1=CC=C(C=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC(=O)O)(=O)O

|

Step Four

[Compound]

|

Name

|

4-hydroxybenzoic acid, acetic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( B )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC(=O)O)(=O)O

|

[Compound]

|

Name

|

4-hydroxybenzoic acid, acetic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared in a reactor vessel

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |